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molecular formula C11H14BrNO2 B8801559 Ethyl 2-(5-bromopyridin-3-YL)-2-methylpropanoate

Ethyl 2-(5-bromopyridin-3-YL)-2-methylpropanoate

Cat. No. B8801559
M. Wt: 272.14 g/mol
InChI Key: SIPAPXXHVNYVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

To a solution of 2-(5-bromo-pyridin-3-yl)-2-methyl-propionic acid ethyl ester (2.4 g, 0.009 mol) in MeOH (30 mL) is added sodium borohydride (1.7 g, 0.044 mol). The resulting mixture is heated to reflux for 5 h. The reaction is cooled to room temperature and concentrated then is washed with water and extracted with DCM. The combined organic layers are dried (Na2SO4), concentrated and purified by silica gel column to obtain 2-(5-bromo-pyridin-3-yl)-2-methyl-propan-1-ol (661 mg).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([C:8]1[CH:9]=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=1)([CH3:7])[CH3:6])C.[BH4-].[Na+]>CO>[Br:14][C:12]1[CH:13]=[C:8]([C:5]([CH3:7])([CH3:6])[CH2:4][OH:3])[CH:9]=[N:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(C(C)(C)C=1C=NC=C(C1)Br)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
then is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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